Fmoc-4-methoxy-L-homophenylalanine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "Fmoc-4-methoxy-L-homophenylalanine" is not directly mentioned in the provided papers. However, the papers discuss various Fmoc-protected amino acids and their derivatives, which are relevant to the synthesis and application of Fmoc-protected amino acids in peptide synthesis. Fmoc (9-fluorenylmethoxycarbonyl) is a common protecting group used in solid-phase peptide synthesis due to its stability and ease of removal under mild basic conditions .

Synthesis Analysis

The synthesis of Fmoc-protected amino acids typically involves the introduction of the Fmoc group to the amino group of the amino acid. For example, the synthesis of N-Fmoc-O-(N'-Boc-N'-methyl)-aminohomoserine was achieved in 35% overall yield from L-homoserine, demonstrating the feasibility of incorporating Fmoc-protected amino acids into peptides using solid-phase peptide synthesis . Similarly, the synthesis of N-Fmoc-4-phosphono(difluoromethyl)-L-phenylalanine involved deprotection of the penultimate diethylphosphonate intermediate, illustrating the complexity and specificity of protecting group strategies in the synthesis of Fmoc-protected amino acids .

Molecular Structure Analysis

The molecular structure of Fmoc-protected amino acids is characterized by the presence of the Fmoc group, which protects the amino group, and various side chain protections that are specific to the amino acid . For instance, the synthesis of Fmoc-protected 4-carboxydifluoromethyl-L-phenylalanine involved orthogonal protection suitable for the preparation of inhibitors, indicating the importance of protecting group strategies in maintaining the integrity of the amino acid during peptide synthesis .

Chemical Reactions Analysis

Fmoc-protected amino acids are used in peptide synthesis, where they undergo a series of chemical reactions including coupling and deprotection. The Fmoc group is typically removed under basic conditions, allowing for the sequential addition of amino acids to the growing peptide chain. The papers describe the use of Fmoc-protected amino acids in the synthesis of peptides, such as neoglycopeptides and phosphotyrosyl peptide analogues , highlighting the versatility of these compounds in chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of Fmoc-protected amino acids are influenced by the nature of the side chain protections and the overall structure of the amino acid. These properties are crucial for the solubility, stability, and reactivity of the amino acids in solid-phase peptide synthesis. For example, the synthesis of Fmoc-DOPA(acetonide)-OH involved protecting the catechol of DOPA to ensure its stability during peptide synthesis . The enantiomeric purity of synthesized Fmoc-protected amino acids, such as 4-carboxyphenylalanine derivatives, is also essential for their application in the synthesis of biologically active peptides .

Applications De Recherche Scientifique

1. Peptide Synthesis

Fmoc-4-methoxy-L-homophenylalanine is extensively used in the synthesis of peptides, specifically in solid-phase syntheses of β-peptides and other peptide variants. Šebesta and Seebach (2003) discussed the preparation of N-Fmoc-protected β2-homoamino acids for solid-phase synthesis of β-peptides. Their method is notable for large-scale preparation and has been characterized by various spectroscopic techniques (Šebesta & Seebach, 2003). Moreover, the synthesis of peptide amides by Fmoc-solid-phase peptide synthesis using acid-labile anchor groups demonstrates the versatility and utility of Fmoc-amino acids in peptide synthesis (Stüber, Knolle, & Breipohl, 2009).

2. Self-Assembly and Nanostructure Formation

Fmoc-4-methoxy-L-homophenylalanine contributes significantly to the field of nanostructure formation and self-assembly. Research by Mayans and Alemán (2020) indicates that the assembly preferences of phenylalanine homopeptides are altered by capping both the N- and C-termini using highly aromatic fluorenyl groups, showcasing the assembly capabilities of these compounds under varying conditions (Mayans & Alemán, 2020). Liu et al. (2011) explored the reversible electroaddressing of self-assembling amino-acid conjugates, demonstrating the potential of Fmoc-phenylalanine in molecular electronics, biosensing, and nanobiotechnology (Liu et al., 2011).

3. Biomedical Applications

The use of Fmoc-4-methoxy-L-homophenylalanine extends into biomedical applications, particularly in the development of hydrogels and bioactive materials. Schnaider et al. (2019) presented the antibacterial capabilities of nanoassemblies formed by Fmoc-pentafluoro-L-phenylalanine-OH, highlighting its potential in developing biomedical materials (Schnaider et al., 2019). Additionally, Wang et al. (2017) demonstrated the suitability of Fmoc-FF and Fmoc-RGD self-assembling nanofibers for the attachment, proliferation, and differentiation of mesenchymal stem cells, opening avenues in tissue engineering (Wang et al., 2017).

Mécanisme D'action

Target of Action

Fmoc-4-methoxy-L-homophenylalanine is an active pharmaceutical intermediate . It is postulated to interact with the melanocortin system, which has five receptors . Antagonists of the central melanocortin receptors (MC3R, MC4R) are considered potential therapeutics for disorders of negative energy balance such as anorexia, cachexia, and failure to thrive .

Mode of Action

It is believed to interact with its targets, possibly the melanocortin receptors, leading to changes in the body’s energy balance .

Biochemical Pathways

Given its potential interaction with the melanocortin system, it may influence pathways related to energy balance .

Result of Action

Given its potential role as an antagonist of the melanocortin receptors, it may influence the body’s energy balance, potentially providing therapeutic benefits for conditions like anorexia, cachexia, and failure to thrive .

Safety and Hazards

Propriétés

IUPAC Name |

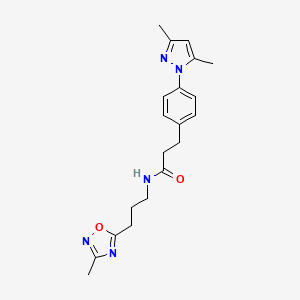

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-4-(4-methoxyphenyl)butanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H25NO5/c1-31-18-13-10-17(11-14-18)12-15-24(25(28)29)27-26(30)32-16-23-21-8-4-2-6-19(21)20-7-3-5-9-22(20)23/h2-11,13-14,23-24H,12,15-16H2,1H3,(H,27,30)(H,28,29)/t24-/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVVNDZDIQBDWQL-DEOSSOPVSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)CC[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H25NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

431.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Fmoc-4-methoxy-L-homophenylalanine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2,5-dichlorothiophene-3-carboxamido)-N,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2511192.png)

![6-amino-1H,3H,4H-pyrano[3,4-c]pyridine-5-carbonitrile](/img/structure/B2511194.png)

![[2-(4-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl 1-(4-chlorophenyl)-5-methyl-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2511205.png)

![N-(4-(2-((4-(diethylamino)-2-methylphenyl)amino)-2-oxoethyl)thiazol-2-yl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2511206.png)